Methyl 3-[(3-hydroxypropyl)amino]propanoate
Description
Properties
IUPAC Name |
methyl 3-(3-hydroxypropylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-11-7(10)3-5-8-4-2-6-9/h8-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQOWUJRHBLTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-hydroxypropyl)amino]propanoate typically involves the reaction of methyl acrylate with 3-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-hydroxypropyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-[(3-hydroxypropyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-hydroxypropyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminopropanoate: Lacks the hydroxyl group, making it less versatile in certain reactions.
3-Hydroxypropylamine: Does not contain the ester functional group, limiting its applications in esterification reactions.
Uniqueness
Methyl 3-[(3-hydroxypropyl)amino]propanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .
Biological Activity
Methyl 3-[(3-hydroxypropyl)amino]propanoate is a compound that has garnered attention in various fields of biological and medicinal research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H15NO4
- Molecular Weight : 173.21 g/mol
- CAS Number : 10494-79-8
The compound features a propanoate backbone with a hydroxypropyl amino group, which is significant for its biological interactions.
This compound exerts its biological activity through several mechanisms:
- Receptor Interaction : The hydroxypropyl group may facilitate binding to specific receptors involved in cell signaling pathways, enhancing cellular responses.
- Enzyme Modulation : The compound can inhibit or activate enzymes critical for various biochemical pathways, influencing metabolic processes.
- Cell Membrane Dynamics : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and impacting cell viability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest the compound could be a lead structure for developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably, it has shown promise against breast cancer and leukemia cell lines.
Case Study: Breast Cancer Cell Lines
In experiments conducted on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in:
- IC50 Value : 25 µM after 48 hours of exposure.
- Mechanism : Induction of apoptosis confirmed through Annexin V staining and caspase activation assays.
Structure-Activity Relationship (SAR)
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. The following table summarizes key findings from SAR studies:
| Modification | Biological Activity | Remarks |
|---|---|---|
| Hydroxypropyl group variation | Increased receptor binding affinity | Enhances interaction with target proteins |
| Chain length variation | Variable antimicrobial efficacy | Optimal length improves penetration |
| Substitution on propanoate backbone | Enhanced anticancer activity | Modulates interaction with cancer pathways |
Research Findings
Recent investigations have aimed at elucidating the precise biological pathways influenced by this compound. Studies suggest that modifications to the hydroxypropyl group can significantly impact the compound's interaction with cellular targets, leading to improved potency and selectivity against specific diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
